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Compound of Interest

Compound Name: 4-(2-Bromopyridin-3-yl)morpholine
CAS No.: 54231-45-7
Cat. No.: B1403007
Get Quote
. J

CAS Number: 54231-45-7 Synonyms: 3-Morpholino-2-bromopyridine; 4-(2-Bromo-3-
pyridyl)morpholine Molecular Formula: C

H
BrN

O Molecular Weight: 243.10 g/mol [1]

Executive Summary

4-(2-Bromopyridin-3-yl)morpholine is a bifunctional heterocyclic building block extensively
utilized in the discovery of kinase inhibitors (e.g., PI3K, mTOR).[1] Its structure features a
pyridine core substituted with a morpholine ring at the C3 position and a reactive bromine atom
at the C2 position.[2] This specific substitution pattern allows for orthogonal functionalization:
the bromine serves as a handle for metal-catalyzed cross-coupling (Suzuki, Buchwald-
Hartwig), while the morpholine moiety acts as a solubility-enhancing pharmacophore often
involved in hydrogen bonding within enzyme active sites.[1]
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Chemical Profile & Physical Properties[2][3][4][5][6]

Property Specification
Appearance Off-white to pale yellow solid
Melting Point 88-92 °C (Typical range for analogous solids)
Boiling Point ~360 °C (Predicted @ 760 mmHg)
. Soluble in DMSO, DCM, Methanol; Sparingly
Solubility )
soluble in water
K ~3.5 (Pyridine nitrogen), Morpholine oxygen is
a

P non-basic
LogP ~1.6 (Predicted)
Storage Inert atmosphere, 2—-8 °C, protect from light

Synthetic Pathways[7][8][9][10]

The synthesis of 4-(2-Bromopyridin-3-yl)morpholine requires controlling regioselectivity, as
the C2 position of the pyridine ring is naturally more electrophilic than C3.[1] Direct nucleophilic
aromatic substitution (

) on 2,3-dibromopyridine typically yields the unwanted isomer (2-morpholino-3-bromopyridine).
[1] Therefore, alternative strategies are employed.

Method A: Constructive Annulation (De Novo Ring
Formation)

This method builds the morpholine ring onto an existing 3-amino-2-bromopyridine scaffold.[1] It
avoids regioselectivity issues by establishing the C2-Br bond prior to morpholine installation.[1]

Protocol:
e Precursor: Start with 3-amino-2-bromopyridine.[1]

» Reagent: React with bis(2-chloroethyl) ether or bis(2-bromoethyl) ether.
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o Conditions: Heat in a high-boiling solvent (e.g., DMF or Toluene) with a base (e.g.,

or DIPEA).

e Mechanism: Double nucleophilic substitution where the primary amine attacks the alkyl
halide terminals to close the morpholine ring.

Method B: Directed Ortho-Metalation (DoM)

This advanced route utilizes the morpholine ring as a directing group to install the bromine
atom at the C2 position.

Protocol:

e Substrate: 3-Morpholinopyridine (Synthesized via Buchwald coupling of 3-bromopyridine and
morpholine).[1]

o Metalation: Treat with n-Butyllithium (n-BuLi) or LDA in THF at -78 °C. The morpholine
oxygen and pyridine nitrogen coordinate the lithium, directing deprotonation to the C2
position.

e Quench: Add an electrophilic bromine source (e.g., CBr

or NBS).

o Workup: Quench with

, extract with EtOAc, and purify via silica chromatography.

Synthesis Workflow Diagram
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Caption: Two primary synthetic routes: Method A (Annulation) ensures regiocontrol via
precursor selection; Method B (DoM) utilizes lithiation logic.[1][3]

Reactivity & Applications in Drug Discovery[1]

The 2-bromo-3-morpholinopyridine scaffold is a "privileged structure” in medicinal chemistry,
particularly for developing ATP-competitive inhibitors.[1]

Key Reactivity Patterns[1][7]

e C2-Bromine (Electrophile): Highly activated for Palladium-catalyzed cross-coupling
reactions.[1]

o Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl systems (e.g., 2-aryl-3-
morpholinopyridines).[1]

o Buchwald-Hartwig: Displacement of Br with amines to form 2-amino-3-
morpholinopyridines.[1]

e C3-Morpholine (Pharmacophore):

o Solubility: Increases the hydrophilicity of the molecule.
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o H-Bonding: The ether oxygen acts as a weak hydrogen bond acceptor, often interacting
with the hinge region of kinase enzymes.

Application Workflow: Kinase Inhibitor Synthesis

4-(2-Bromopyridin-3-yl)morpholine
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Caption: Divergent synthesis of kinase inhibitors using the C2-bromide handle for cross-
coupling reactions.

Safety & Handling (MSDS Highlights)

o GHS Classification: Acute Toxicity (Oral/Dermal/Inhalation) - Category 4; Skin Irritation -
Category 2.[1]

 Signal Word: Warning.
e Hazard Statements:

H302: Harmful if swallowed.

o

H315: Causes skin irritation.

o

[¢]

H319: Causes serious eye irritation.

[¢]

H335: May cause respiratory irritation.
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» Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety glasses.

e First Aid: In case of contact, wash with soap and water. If inhaled, move to fresh air.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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